molecular formula C8H17NO B1485512 trans-2-(Diethylamino)cyclobutan-1-ol CAS No. 2149527-57-9

trans-2-(Diethylamino)cyclobutan-1-ol

Cat. No. B1485512
CAS RN: 2149527-57-9
M. Wt: 143.23 g/mol
InChI Key: RJPPPPOVKUAGEW-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis method for “trans-2-(Diethylamino)cyclobutan-1-ol” is not available, cyclobutane derivatives can generally be synthesized through [2+2] cycloaddition reactions . This involves the reaction of two alkenes under certain conditions to form a cyclobutane ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-membered cyclobutane ring. The “trans” designation indicates that the two functional groups (the diethylamino group and the hydroxyl group) are on opposite sides of the cyclobutane ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, compounds with a cyclobutane ring exhibit unique properties due to the strain in the four-membered ring.

Mechanism of Action

The mechanism of action of trans-2-(Diethylamino)cyclobutan-1-ol is not fully understood. However, it is believed that this compound acts as a proton donor, and that this proton donation is responsible for its catalytic activity. In addition, this compound is believed to interact with the active sites of enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a number of effects on the activity of enzymes, including the inhibition of the activity of a number of enzymes involved in the metabolism of carbohydrates. In addition, this compound has been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

The use of trans-2-(Diethylamino)cyclobutan-1-ol in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low boiling point, making it easy to handle and store. However, there are also a number of limitations to the use of this compound in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it is not very stable in the presence of light or oxygen.

Future Directions

There are a number of potential future directions for research involving trans-2-(Diethylamino)cyclobutan-1-ol. One potential direction is the study of its effects on other enzymes, such as those involved in the metabolism of proteins and lipids. In addition, further research could be done on its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Other potential directions for research include the study of its effects on cell signaling pathways, and the development of new methods for its synthesis.

Scientific Research Applications

Trans-2-DACB has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds. In addition, trans-2-(Diethylamino)cyclobutan-1-ol has been used as a catalyst in the synthesis of other organic compounds, and as a reagent in the synthesis of peptides and other complex molecules. Trans-2-DACB has also been used in the study of the structure and function of enzymes, and in the study of the structure and function of proteins.

properties

IUPAC Name

(1R,2R)-2-(diethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-9(4-2)7-5-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPPPOVKUAGEW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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